![molecular formula C14H14FN3S B5813192 N-(2-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5813192.png)
N-(2-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea, also known as FPET, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. FPET is a thiourea derivative that possesses a unique chemical structure, which makes it an attractive candidate for further research. In
作用機序
The mechanism of action of N-(2-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes, such as tyrosine kinase, which are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may inhibit the production of certain cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces the production of certain cytokines involved in the inflammatory response. In vivo studies have shown that this compound exhibits anti-tumor activity and reduces inflammation in animal models.
実験室実験の利点と制限
One of the advantages of using N-(2-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea in lab experiments is its unique chemical structure, which makes it an attractive candidate for further research. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on N-(2-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea. One potential direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to investigate its potential as a fungicide in agriculture. Additionally, there is potential for the synthesis of novel materials using this compound as a building block, which could have unique properties and applications. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound with unique properties that make it an attractive candidate for further research. Its potential applications in medicine, agriculture, and material science make it a versatile compound with many potential uses. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
合成法
The synthesis of N-(2-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea involves the reaction of 2-fluoroaniline and 2-acetylpyridine with thiourea. The reaction is carried out in the presence of a solvent such as ethanol, and the resulting product is then purified using column chromatography. The yield of this compound obtained through this method is approximately 50%.
科学的研究の応用
N-(2-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea has shown potential in various scientific research fields, including medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. In agriculture, this compound has been found to be effective in controlling fungal diseases in plants. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
1-(2-fluorophenyl)-3-(2-pyridin-2-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3S/c15-12-6-1-2-7-13(12)18-14(19)17-10-8-11-5-3-4-9-16-11/h1-7,9H,8,10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUNBBXQTLTZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NCCC2=CC=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

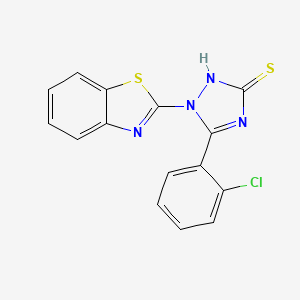
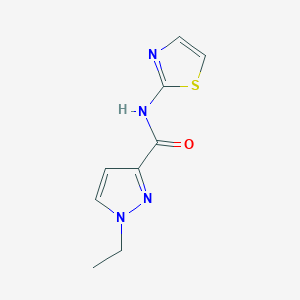

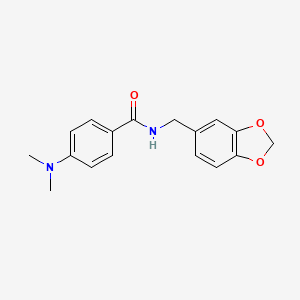
![1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5813143.png)
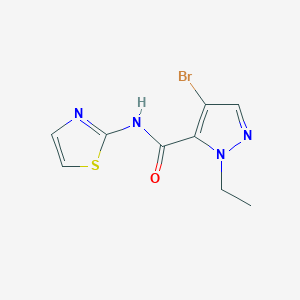
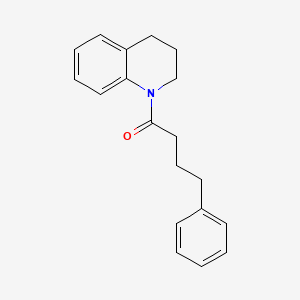
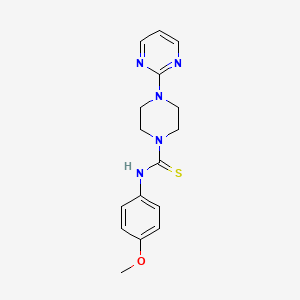

![4-[(4-bromobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5813182.png)
![N-(2-{2-[1-(4-aminophenyl)ethylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B5813197.png)
![N-cyclohexyl-2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5813200.png)
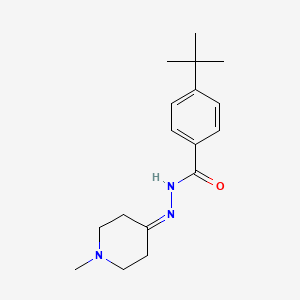
![5-[(2-methoxyphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813211.png)